molecular formula C26H29N5O2S B2879932 6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone CAS No. 692738-18-4

6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone

Cat. No. B2879932
CAS RN: 692738-18-4
M. Wt: 475.61
InChI Key: DRCCLNRJQILCJL-UHFFFAOYSA-N
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Description

The compound “6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone” is a chemical compound with the molecular formula C26H29N5O2S and a molecular weight of 475.60576 .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, a benzyl group, and a pyridazinone group . The triazole ring is a five-membered ring containing two nitrogen atoms, and the benzyl group is a phenyl ring attached to a methylene group. The pyridazinone group is a six-membered ring containing two nitrogen atoms and a carbonyl group .

Scientific Research Applications

Solubility and Thermodynamic Behavior

Pyridazinone derivatives have been investigated for their solubility and thermodynamic properties, particularly in the context of pharmaceutical applications. These studies focus on improving the solubility of poorly water-soluble drugs, which is a significant challenge in drug formulation. For instance, the solubility of a pyridazinone derivative, coded as PDP-6, was examined in various solvents, revealing insights into its solubility profile and the thermodynamics of its dissolution process. Such studies are crucial for developing effective drug delivery systems for pyridazinone-based therapeutics (Imran et al., 2017).

Synthesis and Biological Activity

Research on pyridazinone derivatives also includes the synthesis of novel compounds with potential biological activities. These activities range from antimicrobial to anticancer properties. For example, novel pyridazinone derivatives have been synthesized with potential larvicidal and antimicrobial activities, highlighting the versatility of this chemical class in contributing to new therapeutic agents (Kumara et al., 2015). Another study focused on the synthesis and antioxidant properties of pyridazinone derivatives, indicating their potential as antioxidant agents (Çetinkaya et al., 2012).

Catalytic Applications

Beyond pharmaceuticals, pyridazinone derivatives have been explored for their potential in catalysis. Sulfonated Schiff base copper(II) complexes, for instance, have been identified as efficient and selective catalysts in alcohol oxidation reactions. These findings suggest that pyridazinone and related structures could serve as building blocks for developing novel catalysts for organic synthesis and industrial applications (Hazra et al., 2015).

Molecular Docking and Antimicrobial Activities

The design and synthesis of new pyridazinone derivatives have been guided by molecular docking studies to predict their interaction with biological targets. This approach enables the identification of compounds with potential antimicrobial and antioxidant activities, further emphasizing the role of pyridazinone derivatives in developing new therapeutic agents (Flefel et al., 2018).

properties

IUPAC Name

6-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2S/c1-5-30-22(17-33-23-15-16-24(32)31(29-23)21-9-7-6-8-10-21)27-28-25(30)34-18-19-11-13-20(14-12-19)26(2,3)4/h6-16H,5,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCCLNRJQILCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)COC3=NN(C(=O)C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone

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